RIPK1 Cellular Inhibition Potency: EC₅₀ = 2.2 µM in FADD‑Deficient Jurkat Necroptosis Model
In a validated cellular model of necroptosis, the compound inhibited RIPK1 with an EC₅₀ of 2.2 µM (2200 nM). By comparison, the canonical RIPK1 inhibitor Necrostatin‑1 (Nec‑1) exhibits an EC₅₀ of ~0.49 µM in the same FADD‑deficient Jurkat cell background under TNFα stimulation [1][2]. These values, although generated in independent studies, provide an order‑of‑magnitude frame for the compound’s potency.
| Evidence Dimension | RIPK1 cellular inhibition EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 2.2 µM (2 200 nM) |
| Comparator Or Baseline | Necrostatin‑1 (Nec‑1): EC₅₀ ≈ 0.49 µM in FADD‑deficient Jurkat cells (Degterev et al., 2008) |
| Quantified Difference | ~4.5‑fold weaker |
| Conditions | Human FADD‑deficient Jurkat I 2.1 cells; TNFα‑induced necroptosis; 24 h incubation; MTS viability readout (target compound); same cell line and stimulus for Nec‑1 comparator. |
Why This Matters
Establishes a quantitative potency benchmark for the compound relative to the most widely used RIPK1 reference inhibitor, enabling informed selection when a milder inhibitor is desired for biochemical studies.
- [1] BindingDB entry BDBM50565169. EC₅₀ = 2.20E+3 nM for inhibition of RIPK1 in human FADD‑deficient Jurkat I 2.1 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50565169 View Source
- [2] Degterev A. et al. Identification of RIP1 kinase as a specific cellular target of necrostatins. Nat. Chem. Biol. 4, 313–321 (2008). EC₅₀ for Nec‑1 in FADD‑deficient Jurkat cells ~490 nM. View Source
